molecular formula C17H12N4O2S2 B1255345 (6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B1255345
M. Wt: 368.4 g/mol
InChI Key: AUDQXZNQLJRRGD-KQCXNUNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-imino-6-[[5-(phenylmethylthio)-2-furanyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is an aryl sulfide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiadiazolo[3,2-a]pyrimidin-7-ones : These compounds are synthesized via the reaction of aromatic and heterocyclic aldehydes with thiadiazolo[3,2-a]pyrimidin-7-ones. The reaction process involves the formation of condensation products on the methylene group, which can then react with carbon disulfide to yield various disubstituted thiadiazolo[3,2-a]pyrimidin-7-ones (Kukaniev, Shukurov, Norov, & Khodzhiboev, 1999).

  • Reactivity with Ethoxycarbonylmethyl and Phenyl Isothiocyanate : This class of compounds, containing the active methylene group, demonstrates easy reactivity with carbon disulfide and phenyl isothiocyanate. This reactivity is crucial for further chemical transformations and the creation of novel derivatives (Kukaniev, Shukurov, Khodzhibaev, Kurbonova, & Bandaev, 1998).

Biological Activities

  • Anti-Helicobacter pylori Activity : Some derivatives of this compound class exhibit significant in vitro activity against Helicobacter pylori. This finding is important for developing new treatments for infections caused by H. pylori (Mohammadhosseini et al., 2009).

  • Anticancer Potential : A series of these compounds were synthesized and evaluated for their anticancer activity against human breast and lung cancer cell lines. Some compounds, particularly those with specific substituents, showed promising anticancer activity (Gaonkar et al., 2018).

  • Potential Against HIV-1 : Derivatives of thiadiazolo[3,2-a]pyrimidin-7-ones were found to exhibit activity against HIV-1. This discovery opens up avenues for new treatments for HIV/AIDS (Danel, Pedersen, & Nielsen, 1998).

Properties

Molecular Formula

C17H12N4O2S2

Molecular Weight

368.4 g/mol

IUPAC Name

(6E)-6-[(5-benzylsulfanylfuran-2-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C17H12N4O2S2/c18-15-13(16(22)20-17-21(15)19-10-25-17)8-12-6-7-14(23-12)24-9-11-4-2-1-3-5-11/h1-8,10,18H,9H2/b13-8+,18-15?

InChI Key

AUDQXZNQLJRRGD-KQCXNUNXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=CC=C(O2)/C=C/3\C(=N)N4C(=NC3=O)SC=N4

SMILES

C1=CC=C(C=C1)CSC2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC=N4

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.